REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([NH:17]C(=O)C)[N:16]=1)[C:8](N(OC)C)=[O:9])(=[O:3])[CH3:2].[C:21]1([Mg]Br)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[NH2:17][C:15]1[CH:14]=[C:7]([C:8]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:9])[CH:6]=[C:5]([NH2:4])[N:16]=1.[C:1](#[N:4])[CH3:2].[OH2:3] |f:3.4|
|
Name
|
2,6-bis-acetylamino-N-methoxy-N-methyl-isonicotinamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=C(C(=O)N(C)OC)C=C(N1)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The purification
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=C1)C(=O)C1=CC=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)#N.O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |